molecular formula C9H5BrN2O B13885187 7-Bromoquinoxaline-2-carbaldehyde

7-Bromoquinoxaline-2-carbaldehyde

Cat. No.: B13885187
M. Wt: 237.05 g/mol
InChI Key: MANFUZCPAWJZIA-UHFFFAOYSA-N
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Description

7-Bromoquinoxaline-2-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological and chemical properties. The presence of a bromine atom at the 7th position and an aldehyde group at the 2nd position makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoxaline-2-carbaldehyde typically involves the bromination of quinoxaline-2-carbaldehyde. One common method includes the reaction of quinoxaline-2-carbaldehyde with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to ensure the selective bromination at the 7th position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoquinoxaline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromoquinoxaline-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromoquinoxaline-2-carbaldehyde largely depends on its application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to these targets. The exact pathways involved can vary, but they often include the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Uniqueness: 7-Bromoquinoxaline-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity patterns and make it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

7-bromoquinoxaline-2-carbaldehyde

InChI

InChI=1S/C9H5BrN2O/c10-6-1-2-8-9(3-6)12-7(5-13)4-11-8/h1-5H

InChI Key

MANFUZCPAWJZIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Br)C=O

Origin of Product

United States

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